N-Phenyl-3-(pyridin-4-yl)propanamide
Description
Properties
CAS No. |
20745-54-4 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-phenyl-3-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-5,8-11H,6-7H2,(H,16,17) |
InChI Key |
JTIZJUPRWVKKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired amide. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step and acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(pyridin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenyl-3-(pyridin-4-yl)propanamide is an organic compound featuring a phenyl group and a pyridin-4-yl substituent on a propanamide backbone, with the molecular formula . It is investigated for potential therapeutic properties as a drug candidate in treating various diseases.
Applications in Medicinal Chemistry
N-Phenyl-3-(pyridin-4-yl)propanamide is notable for its potential applications in medicinal chemistry and organic synthesis, due to its unique electronic and steric properties. Research indicates that N-Phenyl-3-(pyridin-4-yl)propanamide exhibits significant biological activity, particularly as a ligand in biochemical assays, with implications for therapeutic applications targeting various diseases. Its unique structure may influence its binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
Interaction Studies
Interaction studies involving N-Phenyl-3-(pyridin-4-yl)propanamide focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary results suggest that the compound may interact effectively with specific targets, leading to further investigation into its pharmacological profiles.
Anti-tuberculosis Research
While not a direct application, research on 1,3-Diarylpyrazolyl-acylsulfonamides highlights the importance of N-sulfonylpropanamide functionalities in anti-tuberculosis drug development . Related compounds with N-sulfonylpropanamide functionality linked to the pyrazole C4 position showed significant activity against Mycobacterium tuberculosis (Mtb) . This suggests a potential avenue for exploring N-Phenyl-3-(pyridin-4-yl)propanamide derivatives in similar applications .
Use as an Analgesic
N-Phenyl-N-(4-piperdinyl)amide derivatives, which share structural similarities with this compound, have demonstrated potent analgesic activity . These compounds differ structurally from prior art compounds and have relatively short durations of analgesic action and non-hepatic means of inactivation . The most preferred compounds in this class are potent analgesics with unexpectedly short durations of action, allowing more control over the level of analgesia in a surgical setting or other situation where precise control of opioid levels are necessary or desirable .
Mechanism of Action
The mechanism of action of N-Phenyl-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectroscopic Comparisons
Key structural differences among analogs include variations in aromatic substituents and backbone length. For example:
- N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () introduces a piperidinyl group, enhancing solubility via the methoxymethyl moiety.
- 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide () incorporates a cyano group, which may increase polarity and hydrogen-bonding capacity. Its molecular weight (281.31 g/mol) and 95% purity suggest utility in high-throughput screening .
Table 2: Physicochemical and Spectroscopic Data
Molecular Weight and Solubility Trends
- Lower MW Analogs (e.g., compound at 281.31 g/mol) may exhibit better aqueous solubility, advantageous for pharmaceutical formulations.
- Higher MW Analogs (e.g., compound with indole and phenoxyphenyl groups) likely have reduced solubility but increased lipophilicity, favoring blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-Phenyl-3-(pyridin-4-yl)propanamide analogs, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling pyridinyl derivatives with substituted propanamides. For example, using 3-phenylpropanoic acid or its derivatives under carbodiimide-mediated coupling conditions yields analogs with varying substituents (e.g., 4-methoxyphenyl or trifluoromethyl groups). Yields range from 17% to 73% depending on steric and electronic factors . Optimization strategies include:
- Using high-purity reagents and anhydrous solvents to minimize side reactions.
- Employing catalysts like DMAP or adjusting temperature/pH to enhance coupling efficiency.
- Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate products effectively.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., pyridinyl protons at δ 8.5–8.7 ppm; amide NH at δ 10–12 ppm). Compare with reference spectra for analogous compounds .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and rule out impurities .
- Polarized IR Spectroscopy : For solid-state analysis, IR linear-dichroic spectroscopy can validate hydrogen bonding patterns and amide conformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activities (e.g., JAK3 vs. CYP3A4) for this compound derivatives?
- Methodological Answer :
- Comparative IC50 Analysis : Replicate assays under standardized conditions (e.g., enzyme concentration, buffer pH) to minimize variability. For example, JAK3 inhibition (IC50 = 27 nM) was measured using kinase activity assays with ATP competition , whereas CYP3A4 inhibition requires cytochrome P450 reconstitution assays .
- Structural Insights : Use X-ray crystallography (e.g., PDB ID 8EWS) to compare binding modes. Differences in active-site interactions (e.g., π-stacking with pyridinyl groups vs. hydrophobic pockets) explain target selectivity .
Q. What strategies enhance the selectivity of this compound analogs for G-protein-coupled receptors (GPCRs) like GPR183?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the phenyl or pyridinyl rings to modulate lipophilicity and hydrogen-bonding capacity. For instance, fluorination at specific positions (e.g., 3,4-difluorophenyl) improves GPR183 binding by mimicking oxysterol interactions .
- Molecular Dynamics (MD) Simulations : Predict ligand-receptor interactions using homology models of GPR183. Focus on residues critical for 7α,25-OHC binding (e.g., Arg³.36, Tyr².64) to guide synthetic modifications .
Q. How can low yields in multi-step syntheses of complex analogs (e.g., trifluoromethyl-substituted derivatives) be addressed?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates after each reaction (e.g., nitro reduction, amide coupling) to prevent cumulative losses. For example, reducing nitro groups with iron powder under acidic conditions achieves >80% conversion .
- Flow Chemistry : Implement continuous-flow systems for exothermic or air-sensitive steps (e.g., Grignard reactions) to improve scalability and reproducibility .
Q. What experimental approaches validate the biological relevance of this compound in disease models (e.g., Chagas disease)?
- Methodological Answer :
- Target Engagement Assays : Use Trypanosoma cruzi cultures to measure CYP51 inhibition (IC50) and correlate with parasite viability. Confirm mechanism via rescue experiments with ergosterol supplementation .
- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS. Monitor metabolites (e.g., hydrolyzed amides) to identify prodrug candidates .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting NMR or MS data for structurally similar analogs?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in congested spectral regions (e.g., aromatic protons).
- Isotopic Labeling : Synthesize analogs with deuterated pyridinyl groups to simplify peak assignments .
- Fragmentation Pattern Analysis : Use tandem MS (MS/MS) to distinguish isomers based on diagnostic fragment ions (e.g., loss of –CONH2 vs. –C6H5) .
Q. What computational tools are recommended for predicting structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Docking Software (AutoDock Vina, Schrödinger) : Model ligand-enzyme interactions using crystal structures (e.g., CYP3A4 in 8EWS). Prioritize analogs with favorable binding energies (< -8 kcal/mol) .
- QSAR Models : Train machine learning algorithms on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to predict novel bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
